molecular formula C21H11Cl2FN4O B2799241 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 337471-48-4

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2799241
CAS No.: 337471-48-4
M. Wt: 425.24
InChI Key: IKZFMOOVTIQLDS-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups attached to a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the triazoloquinazoline intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a similar nucleophilic substitution reaction, using a fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenated compounds or organometallic reagents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenoxy)-3-phenyl-[1,2,4]triazolo[4,3-c]quinazoline
  • 5-(2,4-Dichlorophenoxy)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
  • 5-(2,4-Dichlorophenoxy)-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness

5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the specific combination of dichlorophenoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2FN4O/c22-12-9-10-18(15(23)11-12)29-21-25-17-8-4-2-6-14(17)20-27-26-19(28(20)21)13-5-1-3-7-16(13)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFMOOVTIQLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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